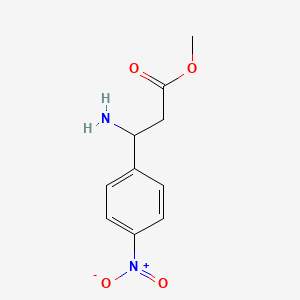

Methyl 3-amino-3-(4-nitrophenyl)propanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-amino-3-(4-nitrophenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4/c1-16-10(13)6-9(11)7-2-4-8(5-3-7)12(14)15/h2-5,9H,6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGLLZWBBGQKLKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C1=CC=C(C=C1)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90624491 | |

| Record name | Methyl 3-amino-3-(4-nitrophenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90624491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

273920-24-4 | |

| Record name | Methyl 3-amino-3-(4-nitrophenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90624491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-amino-3-(4-nitrophenyl)propanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-amino-3-(4-nitrophenyl)propanoate, with the Chemical Abstracts Service (CAS) number 273920-24-4 , is a multifaceted organic compound that holds significant interest within the realms of medicinal chemistry and materials science.[1][2] Its structure, featuring a β-amino ester scaffold, a methyl ester, and a nitrophenyl group, provides a versatile platform for the synthesis of a wide array of derivatives with potential therapeutic applications.[3] This guide offers a comprehensive overview of its chemical properties, synthesis, spectroscopic characterization, and potential biological activities, providing a critical resource for professionals in drug discovery and development.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in research and development. The key properties are summarized in the table below.

| Property | Value |

| CAS Number | 273920-24-4 |

| Molecular Formula | C₁₀H₁₂N₂O₄ |

| Molecular Weight | 224.21 g/mol [1] |

| Appearance | Solid[1] |

| IUPAC Name | This compound |

Synthesis and Chemical Reactivity

The synthesis of this compound can be achieved through several established synthetic pathways in organic chemistry. A common and effective method involves the reaction of 4-nitrobenzaldehyde with malonic acid, followed by a series of transformations.

Representative Synthetic Workflow

Caption: A representative synthetic workflow for this compound.

Detailed Experimental Protocol: A Representative Synthesis

The following protocol is a representative method for the synthesis of this compound, based on common organic chemistry transformations.

Step 1: Knoevenagel Condensation

-

In a round-bottom flask, dissolve 10 mmol of 4-nitrobenzaldehyde and 12 mmol of malonic acid in 50 mL of pyridine.

-

Add 1 mmol of piperidine as a catalyst.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and pour it into a beaker containing 100 mL of ice-cold water and 10 mL of concentrated hydrochloric acid to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry to obtain 4-nitrocinnamic acid.

Step 2: Fischer Esterification

-

Suspend 8 mmol of 4-nitrocinnamic acid in 40 mL of methanol in a round-bottom flask.

-

Carefully add 1 mL of concentrated sulfuric acid dropwise while cooling the flask in an ice bath.

-

Reflux the mixture for 3-5 hours.

-

After cooling, remove the excess methanol under reduced pressure.

-

Dissolve the residue in 50 mL of ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 4-nitrocinnamate.

Step 3: Aza-Michael Addition

-

Dissolve 5 mmol of methyl 4-nitrocinnamate in 25 mL of a saturated solution of ammonia in methanol.

-

Stir the reaction mixture in a sealed vessel at room temperature for 24-48 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford pure this compound.

Spectroscopic Characterization

Accurate characterization of this compound is crucial for its identification and quality control. The following table summarizes the expected spectroscopic data.

| Technique | Expected Data |

| ¹H NMR | Aromatic protons (δ 7.5-8.2 ppm), methine proton (δ ~4.5 ppm), methylene protons (δ ~2.8 ppm), methyl protons (δ ~3.7 ppm) |

| IR (cm⁻¹) | N-H stretch (~3300-3400), C=O stretch (~1730), NO₂ stretch (~1520 and ~1350) |

| Mass Spec (m/z) | Molecular ion peak [M]⁺ at 224.21, with characteristic fragmentation patterns. |

Potential Biological Activities and Applications in Drug Development

While specific biological data for this compound is limited in publicly available literature, the structural motifs present in the molecule suggest potential for significant biological activity. The β-amino ester core is a known pharmacophore in various therapeutic agents, and nitrophenyl groups are present in a number of antimicrobial and anticancer compounds.[4][5][6]

Antitumor Activity

Poly(β-amino esters) have been investigated as nanocarriers for the delivery of anticancer agents, such as the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL).[3][7] These polymers can be designed to be pH-sensitive, allowing for targeted drug release in the acidic tumor microenvironment. The core structure of this compound could serve as a monomer for the synthesis of such functional polymers.

Antimicrobial Activity

Nitroaromatic compounds have a long history as antimicrobial agents.[6] The nitro group can be reduced by microbial nitroreductases to form reactive nitrogen species that are toxic to the cell. Some nitrophenol derivatives have shown promising antibacterial activity against multidrug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[4] It is plausible that this compound and its derivatives could exhibit similar antimicrobial properties.

Signaling Pathway Interactions

The precise signaling pathways that may be modulated by this compound have not been elucidated. However, based on the activities of related compounds, potential interactions could be hypothesized. For instance, if the compound exhibits anticancer activity, it might interfere with cell proliferation pathways, induce apoptosis, or inhibit angiogenesis.

Caption: Potential cellular effects of this compound based on its structural motifs.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) before use. General safety recommendations include:

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or under a fume hood.

-

Storage: Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is a compound with significant potential for further investigation in the fields of drug discovery and materials science. Its versatile chemical structure allows for the synthesis of a diverse library of derivatives, which could lead to the identification of novel therapeutic agents with antitumor or antimicrobial properties. This guide provides a foundational understanding of this compound, intended to facilitate and inspire future research and development efforts.

References

-

Poly(beta-amino ester) nanoparticles enable tumor-specific TRAIL secretion and a bystander effect to treat liver cancer. (n.d.). National Institutes of Health. Retrieved January 6, 2026, from [Link]

-

Aminobenzylated 4-Nitrophenols as Antibacterial Agents Obtained from 5-Nitrosalicylaldehyde through a Petasis Borono–Mannich Reaction. (n.d.). National Institutes of Health. Retrieved January 6, 2026, from [Link]

-

Designing a green poly(β-amino ester) for the delivery of nicotinamide drugs with biological activities and conducting a DFT investigation. (2023). RSC Publishing. Retrieved January 6, 2026, from [Link]

-

This compound. (n.d.). MySkinRecipes. Retrieved January 6, 2026, from [Link]

-

[Poly(β-amino esters)-based barriers for tumor targeted delivery system]. (n.d.). PubMed. Retrieved January 6, 2026, from [Link]

-

Antimicrobial Activity of Nitroaromatic Derivatives. (2022, June 14). Encyclopedia.pub. Retrieved January 6, 2026, from [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound [myskinrecipes.com]

- 3. Poly(beta-amino ester) nanoparticles enable tumor-specific TRAIL secretion and a bystander effect to treat liver cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aminobenzylated 4-Nitrophenols as Antibacterial Agents Obtained from 5-Nitrosalicylaldehyde through a Petasis Borono–Mannich Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Designing a green poly(β-amino ester) for the delivery of nicotinamide drugs with biological activities and conducting a DFT investigation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. [Poly(β-amino esters)-based barriers for tumor targeted delivery system] - PubMed [pubmed.ncbi.nlm.nih.gov]

"Methyl 3-amino-3-(4-nitrophenyl)propanoate" physical properties

An In-Depth Technical Guide to the Physical Properties of Methyl 3-amino-3-(4-nitrophenyl)propanoate

This guide provides a comprehensive overview of the physical and spectroscopic properties of this compound. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's characteristics for synthesis, analysis, and application. The structure of this document is designed to logically present the core data, the scientific rationale behind its measurement, and the detailed protocols for its verification.

Core Molecular Identity and Physicochemical Overview

This compound is a β-amino ester, a class of compounds with significant interest in medicinal chemistry and materials science.[1] Its structure incorporates a chiral center, a basic amino group, a hydrolyzable methyl ester, and an electron-withdrawing nitrophenyl moiety. These features dictate its physical properties, reactivity, and potential biological activity.[1]

The molecule's β-amino ester backbone makes it a building block for larger poly(β-amino esters), which are known for their biodegradability and pH-responsiveness, properties conferred by the hydrolytic instability of the ester linkage and the protonation of the amino group in acidic environments.

Key Identifiers and Properties

A summary of the fundamental properties of this compound is provided below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 273920-24-4 | [1] |

| Molecular Formula | C₁₀H₁₂N₂O₄ | [1] |

| Molecular Weight | 224.21 g/mol | [1] |

| Canonical SMILES | COC(=O)CC(C1=CC=C(C=C1)[O-])N | [1] |

| InChI Key | JGLLZWBBGQKLKV-UHFFFAOYSA-N | [1] |

Structural Diagram

The logical relationship between the compound's name, its 2D structure, and its key functional groups is illustrated below.

Caption: Logical breakdown of the title compound into its structure and functional groups.

Thermal and State Properties

The thermal properties of a compound, such as its melting point, are critical indicators of purity and are dictated by the strength of intermolecular forces.

Physical State & Appearance

This compound is expected to be a solid at standard temperature and pressure. This is inferred from the high melting point of its hydrochloride salt (218 °C) and related derivatives, which indicates strong intermolecular forces in the solid state. The presence of polar amino, nitro, and ester groups allows for significant dipole-dipole interactions and hydrogen bonding.

Melting Point

The experimentally determined melting point for the free base form of this compound is not widely reported in peer-reviewed literature or commercial databases. However, the melting point of its hydrochloride salt, This compound hydrochloride (CAS 93506-52-6) , is reported to be 218 °C .

Expertise & Causality: The conversion of a free amine to its hydrochloride salt introduces strong ionic interactions (N⁺-Cl⁻) into the crystal lattice. These ionic forces are significantly stronger than the hydrogen bonding and dipole-dipole interactions present in the free base, resulting in a much higher energy requirement to break the lattice, and thus a substantially higher melting point. The purity of the compound directly affects the melting range; impurities disrupt the crystal lattice, leading to a lower and broader melting range. A sharp melting range (e.g., 0.5-1.0°C) is a key indicator of high purity.

Boiling Point

A boiling point is not reported and is generally not applicable. Organic compounds with multiple functional groups, particularly those with high melting points, often decompose at temperatures below their theoretical boiling point at atmospheric pressure.

Solubility Profile

-

Soluble in: Moderately polar to polar organic solvents such as Chloroform (CDCl₃), Dichloromethane, and likely DMSO and Methanol. Its solubility in deuterated chloroform is confirmed by its use in NMR analysis.

-

Slightly Soluble to Insoluble in: Nonpolar solvents like hexanes, due to the polar nature of the molecule.

-

Water: The parent acid, 3-(4-Nitrophenyl)propanoic acid, is described as slightly soluble in water. The ester form may have lower water solubility, although the primary amine provides a site for hydrogen bonding.

Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous fingerprint for structural confirmation and purity assessment.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the electronic environment of hydrogen atoms in the molecule.

-

Aromatic Protons (δ 8.20-7.50 ppm): The 4-nitrophenyl group displays a characteristic pattern for para-substitution. Protons ortho to the strongly electron-withdrawing nitro group are deshielded and appear downfield as a doublet (δ 8.20-8.10 ppm), while the meta protons appear further upfield as a second doublet (δ 7.60-7.50 ppm).[1]

-

Methine Proton (-CH(NH₂)-): The proton on the chiral carbon adjacent to the amino group and the phenyl ring. Its chemical shift would be expected around δ 4.0-4.5 ppm.

-

Methyl Protons (-OCH₃): A singlet corresponding to the three protons of the methyl ester group, typically appearing around δ 3.7 ppm.

-

Methylene Protons (-CH₂-): The two protons on the carbon adjacent to the ester carbonyl, which would appear as a doublet of doublets due to splitting from the adjacent methine proton.

-

Amine Protons (-NH₂): A broad singlet whose chemical shift can vary depending on solvent, concentration, and temperature.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.

-

N-H Stretching (3350 cm⁻¹): A medium-intensity absorption characteristic of the stretching vibrations of a primary amino group.[1]

-

C=O Stretching (1720 cm⁻¹): A strong, sharp absorption typical for the carbonyl group in a saturated methyl ester.[1]

-

N-O Stretching (approx. 1520 cm⁻¹ and 1350 cm⁻¹): Two strong absorptions corresponding to the asymmetric and symmetric stretching of the nitro group, respectively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak ([M+H]⁺): The electrospray ionization (ESI) mass spectrum is expected to show a protonated molecular ion at m/z 225.2, corresponding to [C₁₀H₁₂N₂O₄ + H]⁺.[1]

-

Major Fragmentation: A common fragmentation pathway for β-amino esters is the loss of the methoxycarbonyl group (-COOCH₃, 59 Da), which would result in a significant fragment ion at m/z 166.[1]

Experimental Protocols

The following section details the standard operating procedures for determining the key physical properties discussed. These protocols are designed to ensure accuracy and reproducibility.

Workflow for Physicochemical Characterization

Caption: High-level workflow for the physical and spectroscopic characterization of the compound.

Protocol for Melting Point Determination

Objective: To determine the melting point range of the solid compound as an indicator of purity and identity.

Methodology Rationale: The capillary method using a digital melting point apparatus (e.g., Mel-Temp) is chosen for its accuracy, small sample requirement, and controlled heating rate. A slow heating rate (~2 °C/minute) near the melting point is crucial to allow the system to remain in thermal equilibrium, ensuring an accurate reading.

Step-by-Step Protocol:

-

Sample Preparation: Place a small amount (~10-20 mg) of the dry compound on a clean, dry watch glass. Finely crush the solid into a powder.

-

Capillary Loading: Gently tap the open end of a capillary tube into the powder until a small amount of sample enters the tube. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. A sample height of 1-2 mm is ideal.

-

Apparatus Setup: Insert the loaded capillary tube into the heating block of the apparatus.

-

Rapid Determination (Optional): Set a fast heating ramp (10-20 °C/min) to find an approximate melting range. Allow the apparatus to cool.

-

Accurate Determination: Set the apparatus to heat rapidly to a temperature ~15 °C below the approximate melting point found in the previous step.

-

Measurement: Adjust the heating rate to a slow ramp of 1-2 °C/min.

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last crystal melts (T₂). The melting range is T₁ – T₂.

-

Verification: Repeat the measurement with a fresh capillary to ensure reproducibility.

Protocol for FT-IR Spectrum Acquisition

Objective: To obtain an infrared spectrum to confirm the presence of key functional groups.

Methodology Rationale: The Thin Solid Film method is preferred for its simplicity and avoidance of interfering signals from mulling agents (like Nujol) or KBr, which can be hygroscopic. A volatile solvent that dissolves the compound but evaporates completely is required.

Step-by-Step Protocol:

-

Solution Preparation: Dissolve a small amount of the solid (~5-10 mg) in a few drops of a volatile solvent (e.g., dichloromethane or acetone) in a small vial.

-

Plate Preparation: Place a single, clean NaCl or KBr salt plate on a holder.

-

Film Deposition: Using a pipette, place one or two drops of the solution onto the center of the salt plate.

-

Solvent Evaporation: Allow the solvent to evaporate completely in a fume hood. A thin, even film of the solid compound should remain. If the film is too thin (weak peaks), add another drop of the solution and let it evaporate.

-

Spectrum Acquisition: Place the salt plate into the sample holder of the FT-IR spectrometer.

-

Background Scan: Run a background spectrum with an empty sample compartment to subtract atmospheric (CO₂, H₂O) absorptions.

-

Sample Scan: Acquire the sample spectrum. The typical range is 4000-400 cm⁻¹.

-

Data Processing: Label the significant peaks corresponding to the key functional groups (N-H, C=O, N-O).

Protocol for ¹H NMR Spectrum Acquisition

Objective: To obtain a high-resolution proton NMR spectrum for detailed structural elucidation.

Methodology Rationale: A deuterated solvent (e.g., CDCl₃) is essential to avoid a large, obscuring solvent signal in the ¹H spectrum. Tetramethylsilane (TMS) is added as an internal standard because it is chemically inert and its signal (a sharp singlet) is defined as 0.0 ppm, providing a reliable reference point.

Step-by-Step Protocol:

-

Sample Preparation: Weigh approximately 5-10 mg of the compound and transfer it to a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS to the vial.

-

Dissolution: Cap the vial and gently agitate it until the sample is fully dissolved.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

Spectrometer Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Locking and Shimming: The spectrometer will "lock" onto the deuterium signal from the solvent. Perform shimming (adjusting the magnetic field homogeneity) to obtain sharp, symmetrical peaks.

-

Spectrum Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform. Phase the spectrum and calibrate the chemical shift scale by setting the TMS peak to 0.0 ppm. Integrate the peaks to determine proton ratios.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, precautions should be based on compounds with similar structures (e.g., nitrophenyl derivatives, amino esters).

-

Hazard Classification (Expected): May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, protected from light. Some suppliers recommend storage at 2-8°C.

References

-

This compound (2023). Available at: [Link]

-

Melting Point Determination (n.d.). University of Calgary. Available at: [Link]

-

Experiment (1) Determination of Melting Points (2021). Available at: [Link]

-

Determination of Melting Point of an Organic Compound (n.d.). BYJU'S. Available at: [Link]

-

IR Spectroscopy of Solids (n.d.). University of Colorado Boulder, Department of Chemistry. Available at: [Link]

-

NMR Sample Preparation (n.d.). Iowa State University, Chemical Instrumentation Facility. Available at: [Link]

-

Stepwise extraction, chemical modification, GC–MS separation, and determination of amino acids in human plasma (n.d.). Available at: [Link]

-

The Chemistry Behind Poly β-Amino Esters (PBAEs): Understanding Their Structure and Properties (2024). ResolveMass Laboratories Inc. Available at: [Link]

-

This compound hydrochloride (n.d.). PubChem. Available at: [Link]

Sources

An In-Depth Technical Guide to Methyl 3-amino-3-(4-nitrophenyl)propanoate: Structure, Synthesis, and Applications

This guide provides a comprehensive technical overview of Methyl 3-amino-3-(4-nitrophenyl)propanoate, a β-amino ester of significant interest in synthetic organic chemistry and pharmaceutical research. We will delve into its molecular architecture, detail a robust synthetic protocol with mechanistic insights, explore its spectroscopic signature, and discuss its potential as a versatile building block for drug discovery and material science.

Introduction and Significance

This compound (CAS No: 273920-24-4) is a chiral β-amino acid derivative.[1][2] Its structure is characterized by three key functional moieties: a methyl ester, a primary amino group at the β-position, and an electron-withdrawing 4-nitrophenyl group attached to the chiral center. This unique combination of features imparts specific reactivity and makes it a valuable precursor for a range of more complex molecules. β-Amino acids and their esters are fundamental components in the synthesis of numerous biologically active compounds, including β-lactam antibiotics, peptides, and other pharmaceutical agents.[3] The presence of the 4-nitrophenyl group not only influences the molecule's electronic properties and reactivity but also serves as a versatile synthetic handle for further modifications, such as reduction to an amino group, enabling subsequent derivatization.[1]

Molecular Structure and Physicochemical Properties

The core of this compound consists of a propane backbone functionalized at the C3 position with both an amino group and a 4-nitrophenyl ring. The C3 carbon is a stereocenter, meaning the molecule can exist as (R) and (S) enantiomers.

Key Properties and Identifiers

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 273920-24-4 | [1][2] |

| Molecular Formula | C₁₀H₁₂N₂O₄ | [1] |

| Molecular Weight | 224.21 g/mol | [1] |

| Canonical SMILES | COC(=O)CC(C1=CC=C(C=C1)[O-])N | [1] |

| InChI Key | JGLLZWBBGQKLKV-UHFFFAOYSA-N | [1] |

The molecule's properties are largely dictated by its functional groups. The basicity of the amino group can be influenced by the electron-withdrawing effect of the adjacent nitrophenyl ring. The ester group is susceptible to hydrolysis under acidic or basic conditions, while the nitro group can undergo reduction to form the corresponding aniline derivative.[1] These reactive sites are key to its utility as a synthetic intermediate.

Synthesis Methodology: A Three-Component Mannich-Type Reaction

The synthesis of β-amino esters like this compound is efficiently achieved through a one-pot, three-component Mannich-type reaction.[3][4] This approach is favored for its atom economy and operational simplicity, combining an aldehyde, an amine source, and a ketone or ester enolate equivalent.

Causality in Experimental Design

The chosen protocol involves the reaction of 4-nitrobenzaldehyde, an amine source (ammonium chloride), and a malonic ester in an ethanol solvent.

-

Choice of Aldehyde: 4-nitrobenzaldehyde is selected due to the electron-withdrawing nitro group, which activates the aldehyde carbonyl for nucleophilic attack and often leads to higher yields in Mannich reactions compared to electron-rich aldehydes.[4]

-

Amine Source: Ammonium chloride (NH₄Cl) serves as a convenient in situ source of ammonia and also acts as a mild acidic catalyst, facilitating both the formation of the intermediate imine and the enolization of the ester component.[4]

-

Solvent: Ethanol is an effective solvent as it readily dissolves the reactants and is a polar protic medium that can stabilize the charged intermediates in the reaction mechanism.

-

Temperature: The reaction is conducted at room temperature to minimize the formation of side products, which can occur at higher temperatures.[4]

Experimental Protocol

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 4-nitrobenzaldehyde (1.51 g, 10 mmol), dimethyl malonate (1.32 g, 10 mmol), and ammonium chloride (0.27 g, 5 mmol, 50 mol%).

-

Solvent Addition: Add 50 mL of absolute ethanol to the flask.

-

Reaction Execution: Stir the resulting mixture vigorously at room temperature (20-25°C). Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 6-8 hours.

-

Workup and Isolation: Upon completion, pour the reaction mixture into 100 mL of deionized water and extract with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Final Product: The crude product is purified by column chromatography on silica gel to yield this compound as a solid.

Synthesis Workflow Diagram

Caption: Key reactive sites and derivatization options.

Applications in Research and Drug Development

This compound is not typically an end-product but rather a crucial intermediate.

-

Pharmaceutical Scaffolding: As a β-amino acid derivative, it is a building block for synthesizing peptidomimetics, which are compounds that mimic the structure of natural peptides but with enhanced stability or activity. Its chiral nature is particularly important, as biological activity is often enantiomer-specific. [5]* Precursor to Bioactive Molecules: Research has explored compounds with similar structures for antimicrobial and antitumor properties. [1]The ability to reduce the nitro group to an amine allows for the facile synthesis of a library of compounds with diverse substitutions on the phenyl ring, which can then be screened for biological activity.

-

Material Science: The presence of multiple reactive functional groups suggests potential use in the synthesis of functionalized polymers or materials where the specific properties of the nitrophenyl or subsequent aminophenyl group can be exploited. [1]

Conclusion

This compound is a well-defined chemical entity with significant potential as a synthetic intermediate. Its straightforward synthesis via methods like the Mannich reaction, combined with the versatile reactivity of its amino, ester, and nitro functionalities, makes it a valuable tool for researchers in medicinal chemistry and material science. The strategic placement of these groups on a chiral scaffold provides a robust platform for the development of novel compounds with tailored biological or physical properties.

References

- Methyl 3-amino-3-(4-nitrophenyl)

- Methyl 3-amino-3-(4-nitrophenyl)

- Methyl 3-amino-3-(4-nitrophenyl)

- This compound hydrochloride.

- NH4Cl Catalyzed synthesis of β-amino Esters. (2015).

- Synthesis of β-amino ketones, aldehydes and deriv

- Synthesis, Characterization of β-amino Carbonyl Complexes via Mannich Reaction and Study of Their Antibacterial Activity. (2016). Der Pharma Chemica.

- Method for preparing enantiomeric forms of amino alkylaminophenyl propanoic acid.

- Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. (2010). Molecules, MDPI.

Sources

- 1. Buy this compound | 273920-24-4 [smolecule.com]

- 2. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. researchgate.net [researchgate.net]

- 5. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals [mdpi.com]

An In-depth Technical Guide to Methyl 3-amino-3-(4-nitrophenyl)propanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-amino-3-(4-nitrophenyl)propanoate is a versatile bifunctional molecule of significant interest in synthetic organic chemistry and medicinal chemistry. Its structure, incorporating a β-amino acid ester moiety and an electronically distinct nitrophenyl group, makes it a valuable building block for a range of complex molecular architectures. This guide provides a comprehensive overview of its synthesis, characterization, reactivity, and applications, with a focus on its utility in drug discovery and development.

The IUPAC name for this compound is This compound . It is also commonly referred to as methyl 3-amino-3-(p-nitrophenyl)propanoate. The presence of a chiral center at the C-3 position means that it can exist as a racemic mixture or as individual enantiomers.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 273920-24-4 | [1] |

| Molecular Formula | C₁₀H₁₂N₂O₄ | [1] |

| Molecular Weight | 224.21 g/mol | [1] |

| Appearance | Solid | [2] |

| IUPAC Name | This compound | [3] |

Synthesis of this compound

The synthesis of β-amino esters, such as this compound, can be achieved through several synthetic routes. A common and effective method is the esterification of the corresponding β-amino acid. The following protocol is adapted from a procedure for a closely related compound, methyl (2S)-2-amino-3-(4-nitrophenyl)propanoate hydrochloride, and illustrates a robust synthetic strategy.[4]

Experimental Protocol: Synthesis via Esterification

Objective: To synthesize this compound from 3-amino-3-(4-nitrophenyl)propanoic acid.

Materials:

-

3-amino-3-(4-nitrophenyl)propanoic acid

-

Methanol (MeOH), anhydrous

-

Thionyl chloride (SOCl₂)

-

Diethyl ether or other suitable organic solvent for precipitation

-

Reaction flask with reflux condenser and magnetic stirrer

-

Ice bath

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 3-amino-3-(4-nitrophenyl)propanoic acid in anhydrous methanol at 0 °C (using an ice bath).

-

Esterification: To the cooled and stirred suspension, add thionyl chloride dropwise. The addition should be controlled to maintain the reaction temperature between 0 and 10 °C. Thionyl chloride reacts with methanol to form methyl chlorosulfite, which in turn facilitates the esterification of the carboxylic acid.

-

Reaction Completion: After the addition of thionyl chloride is complete, remove the ice bath and heat the reaction mixture to reflux. The reaction is typically monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the excess methanol is removed under reduced pressure. The resulting crude product can be precipitated by the addition of a non-polar solvent like diethyl ether. The solid product is then collected by filtration, washed with cold diethyl ether, and dried under vacuum.

Causality behind Experimental Choices:

-

Anhydrous Methanol: The use of anhydrous methanol is crucial to prevent the hydrolysis of thionyl chloride and the product ester.

-

Thionyl Chloride: Thionyl chloride is an effective reagent for this esterification as it reacts with the carboxylic acid to form an acyl chloride intermediate, which is then readily esterified by methanol. The byproducts of this reaction (SO₂ and HCl) are gaseous and are easily removed.

-

Controlled Temperature: The initial dropwise addition of thionyl chloride at low temperature is a safety measure to control the exothermic reaction between thionyl chloride and methanol.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. Below is a summary of the expected spectral data based on the analysis of closely related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| Aromatic Protons | 8.10 - 8.20 | Doublet | Protons ortho to -NO₂ |

| Aromatic Protons | 7.50 - 7.60 | Doublet | Protons meta to -NO₂ |

| Methine Proton | ~4.5 | Triplet | -CH(NH₂) |

| Methylene Protons | ~2.8 | Doublet of doublets | -CH₂-COOCH₃ |

| Methyl Protons | ~3.7 | Singlet | -COOCH₃ |

| Amino Protons | Variable | Broad singlet | -NH₂ |

| ¹³C NMR (CDCl₃) | Chemical Shift (δ, ppm) | Assignment |

| Carbonyl Carbon | ~172 | C=O |

| Aromatic Carbons | ~147, 128, 124 | C-NO₂, CH (aromatic) |

| Methine Carbon | ~52 | -CH(NH₂) |

| Methylene Carbon | ~40 | -CH₂-COOCH₃ |

| Methyl Carbon | ~52 | -COOCH₃ |

Infrared (IR) Spectroscopy

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H Stretch (Amine) | 3300 - 3400 (two bands for primary amine) |

| C=O Stretch (Ester) | 1730 - 1750 (strong) |

| N-O Stretch (Nitro) | 1510 - 1560 (asymmetric, strong), 1345 - 1385 (symmetric, strong) |

| C-O Stretch (Ester) | 1100 - 1300 |

Mass Spectrometry (MS)

The mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z 224. Key fragmentation patterns would likely involve the loss of the methoxycarbonyl group (-COOCH₃) and cleavage adjacent to the amino group.

Chemical Reactivity and Synthetic Utility

This compound possesses three key functional groups that dictate its chemical reactivity: the primary amino group, the methyl ester, and the aromatic nitro group. This trifecta of functionality makes it a highly versatile synthon.

Caption: Key reaction pathways of this compound.

Reactions of the Amino Group

The primary amino group is nucleophilic and can undergo a variety of reactions:

-

N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields the corresponding N-acyl derivatives.

-

N-Alkylation: Reaction with alkyl halides can lead to mono- or di-alkylated products.

-

β-Lactam Formation: As a β-amino ester, it is a key precursor for the synthesis of β-lactams, the core structural motif of penicillin and cephalosporin antibiotics.[5][6][7][8] This can be achieved through intramolecular cyclization, often promoted by organometallic reagents.

Reactions of the Ester Group

The methyl ester group can be transformed through several classical reactions:

-

Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed to the corresponding carboxylic acid, 3-amino-3-(4-nitrophenyl)propanoic acid.

-

Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst can exchange the methyl group for a different alkyl or aryl group.

-

Amidation: Reaction with amines can convert the ester into the corresponding amide.

Reactions of the Nitro Group

The aromatic nitro group is a powerful electron-withdrawing group and its reduction is a key transformation:

-

Reduction to an Amine: The nitro group can be readily reduced to a primary amino group using various reducing agents, such as catalytic hydrogenation (e.g., H₂ over Pd/C) or dissolving metal reductions (e.g., Sn in HCl).[9][10][11] This transformation is fundamental in medicinal chemistry as it converts the electron-withdrawing nitro group into an electron-donating amino group, significantly altering the electronic properties of the aromatic ring and providing a new site for functionalization. The mechanism of nitro group reduction is complex and can proceed through various intermediates, including nitroso and hydroxylamine species.[4][9][12]

Applications in Drug Discovery and Development

The structural features of this compound and its derivatives make them attractive scaffolds in medicinal chemistry.

Precursor to Bioactive Molecules

The ability to selectively modify the three functional groups allows for the generation of diverse molecular libraries for screening against various biological targets. For instance, the reduction of the nitro group to an amine, followed by functionalization of the newly formed aniline, is a common strategy in the synthesis of pharmaceutical compounds.[2]

Antimicrobial and Antitumor Potential

Derivatives of β-amino acids and compounds containing nitrophenyl moieties have shown promise as antimicrobial and antitumor agents.[2][13][14] The nitrophenyl group, in particular, is found in some antimicrobial compounds where it is thought to contribute to their mechanism of action.[15] While specific data for the parent compound is limited, its derivatives are being investigated for these properties.

Building Block for β-Lactams

As previously mentioned, β-amino esters are crucial starting materials for the synthesis of β-lactam antibiotics.[16] The development of new β-lactam antibiotics to combat resistant bacterial strains is an ongoing area of research, and versatile building blocks like this compound are valuable in this endeavor.

Caption: Workflow for utilizing the topic compound in drug discovery.

Safety and Handling

As with all chemicals, this compound should be handled with appropriate safety precautions in a laboratory setting. Aromatic nitro compounds, as a class, are known to have potential toxicities and should be handled with care.

Personal Protective Equipment (PPE)

-

Eye Protection: Safety glasses or goggles are mandatory.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.

-

Skin Protection: A lab coat should be worn to protect clothing and skin.

Handling Procedures

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling.

Disposal

Waste containing this compound should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. It should not be disposed of down the drain.

Conclusion

This compound is a compound with significant potential for researchers in organic synthesis and drug development. Its versatile functionality allows for the creation of a wide array of derivatives, making it an excellent starting point for the discovery of new bioactive molecules. A thorough understanding of its synthesis, characterization, and reactivity is key to unlocking its full potential as a valuable tool in the chemical sciences.

References

- Studying the Mechanisms of Nitro Compounds Reduction (A-Review). (n.d.). Eurasian Chemico-Technological Journal.

-

Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. (2013). Journal of the American Chemical Society. Retrieved from [Link]

- Method for preparing enantiomeric forms of amino alkylaminophenyl propanoic acid. (1999). Google Patents.

-

Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. (2024). RSC Advances. Retrieved from [Link]

-

Mechanistic Studies on the Photocatalytic Reduction of Nitroaromatic Compounds. (2018). Current Organic Chemistry. Retrieved from [Link]

-

Novel and Recent Synthesis and Applications of β-Lactams. (2011). Molecules. Retrieved from [Link]

-

beta-Lactams as versatile intermediates in alpha- and beta-amino acid synthesis. (2000). Chemical Society Reviews. Retrieved from [Link]

- Synthesis of beta-lactam. (1986). Google Patents.

-

SELECTIVE SYNTHESIS OF β-AMINO ESTERS AND β- LACTAMS BY RHODIUM-CATALYZED REFORMATSKY- TYPE REACTION. (2002). HETEROCYCLES. Retrieved from [Link]

-

This compound hydrochloride. (n.d.). PubChem. Retrieved from [Link]

-

New synthesis of N-alkyl-β-amino acids and their methyl esters from dendrimeric molecules. (2020). Journal of the Serbian Chemical Society. Retrieved from [Link]

-

Methyl 3-(4-nitrophenyl)propanoate. (n.d.). PubChem. Retrieved from [Link]

-

This compound. (n.d.). MySkinRecipes. Retrieved from [Link]

-

Amino Acid Based Antimicrobial Agents – Synthesis and Properties. (2018). Current Organic Chemistry. Retrieved from [Link]

-

Enhanced Antibacterial Activity of Substituted Derivatives of NCR169C Peptide. (2023). International Journal of Molecular Sciences. Retrieved from [Link]

-

4-Nitro-L-phenylalanine methyl ester. (n.d.). PubChem. Retrieved from [Link]

-

The study of antibacterial activity of cationic poly(β-amino ester) regulating by amphiphilic balance. (2024). ResearchGate. Retrieved from [Link]

-

Synthesis, characterization and biological evaluation of novel 3-amino-1-(phenyl) benzo[f]quinoline-3-carbonitrile derivatives. (2016). International Journal of Chemical Studies. Retrieved from [Link]

-

Synthesis and Characterization of 3-Amino-N'- substituted benzylidene- 4-cyano-5-(methylsulfonyl)thiophene-2-carbohydrazide derivatives. (2019). JETIR. Retrieved from [Link]

-

(PDF) Synthesis, characterization and biological evaluation of novel 3-amino-1-(phenyl) benzo[f]quinoline-3-carbonitrile derivatives. (2016). ResearchGate. Retrieved from [Link]

-

Antimicrobial activity of self-assembled structures formed by protected amino acids Monisha Patel. (n.d.). ChemRxiv. Retrieved from [Link]

-

Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. (2022). Pharmaceuticals. Retrieved from [Link]

-

Investigation of antimicrobial PEG-poly(amino acid)s. (2015). RSC Advances. Retrieved from [Link]

-

Methyl 3-(4-Nitrophenyl)propionoate. (n.d.). Amerigo Scientific. Retrieved from [Link]

-

Synthesis, Characterization and Biological Activities of (3-Nitrophenyl)(5-Substituted Phenyl-1,3,4-Thiadiazol-2-Yl) Methanediamine. (2017). ResearchGate. Retrieved from [Link]

-

Special Issue “Recent Synthetic Aspects on the Chemistry of Nitro, Nitroso and Amino Compounds”. (2016). Molecules. Retrieved from [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. Buy this compound | 273920-24-4 [smolecule.com]

- 3. This compound hydrochloride | C10H13ClN2O4 | CID 69804742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. hrcak.srce.hr [hrcak.srce.hr]

- 5. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. EP0180398A1 - Synthesis of beta-lactam - Google Patents [patents.google.com]

- 8. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 9. Studying the Mechanisms of Nitro Compounds Reduction (A-Review) – Oriental Journal of Chemistry [orientjchem.org]

- 10. Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]

- 12. Mechanistic Studies on the Photocatalytic Reduction of Nitroaroma...: Ingenta Connect [ingentaconnect.com]

- 13. Enhanced Antibacterial Activity of Substituted Derivatives of NCR169C Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chemrxiv.org [chemrxiv.org]

- 15. mdpi.com [mdpi.com]

- 16. New synthesis of N-alkyl-β-amino acids and their methyl esters from dendrimeric molecules | MRS Communications | Cambridge Core [cambridge.org]

"Methyl 3-amino-3-(4-nitrophenyl)propanoate" chemical formula

An In-Depth Technical Guide to Methyl 3-amino-3-(4-nitrophenyl)propanoate

Executive Summary: This technical guide provides a comprehensive overview of this compound, a versatile chemical intermediate with significant potential in synthetic organic chemistry, pharmaceutical research, and materials science. The document details the compound's fundamental chemical and physical properties, provides an in-depth analysis of its spectroscopic signature, and outlines robust protocols for its synthesis and handling. Designed for researchers, scientists, and drug development professionals, this guide synthesizes technical data with practical, field-proven insights, emphasizing the mechanistic reasoning behind experimental choices to ensure both accuracy and reproducibility.

Compound Identification and Chemical Properties

This compound is a β-amino acid derivative characterized by a nitrophenyl group, a primary amine, and a methyl ester functionality.[1] These features make it a valuable building block for more complex molecules.[1][2] The compound is primarily identified by its CAS Number: 273920-24-4.[1][3][4] It is also available as a hydrochloride salt (CAS No: 93506-52-6), which may offer different solubility and handling characteristics.[5][6]

Table 1: Core Compound Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 273920-24-4[1][3][4] |

| Molecular Formula | C₁₀H₁₂N₂O₄[1][3][4] |

| Molecular Weight | 224.21 g/mol [1][3][4] |

| Canonical SMILES | COC(=O)CC(C1=CC=C(C=C1)[O-])N[1] |

| InChI Key | JGLLZWBBGQKLKV-UHFFFAOYSA-N[1] |

Chemical Structure

The structural arrangement, particularly the placement of the amino group on the β-carbon relative to the ester carbonyl, is crucial to its reactivity and its utility in synthesizing β-peptides and other pharmacologically relevant scaffolds.

Caption: Chemical structure of this compound.

Spectroscopic and Analytical Profile

Rigorous structural confirmation is paramount in synthetic chemistry. The combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides a comprehensive analytical fingerprint of the molecule.

Table 2: Key Spectroscopic Data for Structural Elucidation

| Technique | Frequency / Shift | Assignment and Interpretation |

|---|---|---|

| ¹H NMR | δ 8.20-8.10 ppm (d) | Aromatic protons ortho to the electron-withdrawing nitro group. The downfield shift is characteristic of this position.[1] |

| δ 7.60-7.50 ppm (d) | Aromatic protons meta to the nitro group. The distinct doublet pattern for both signals confirms the para-substitution on the phenyl ring.[1] | |

| IR Spectroscopy | ~3350 cm⁻¹ | Medium-intensity N-H stretching vibration, characteristic of a primary amino group.[1] |

| ~1720 cm⁻¹ | Strong, sharp C=O stretching vibration, confirming the presence of the methyl ester functionality.[1] | |

| Mass Spectrometry | m/z 225 [M+H]⁺ | The molecular ion peak, confirming the compound's molecular weight.[1] |

| | m/z 166 | A prominent fragment resulting from the characteristic loss of the methoxycarbonyl group (-COOCH₃), a common fragmentation pathway for such esters.[1] |

The ¹H NMR data is particularly diagnostic, as the chemical shifts and splitting patterns of the aromatic protons provide unambiguous evidence for the 1,4-disubstituted (para) nitrophenyl moiety.[1] The IR spectrum confirms the presence of the key functional groups, while mass spectrometry validates the overall molecular mass and reveals predictable fragmentation patterns.[1]

Synthesis and Mechanistic Considerations

The synthesis of this compound can be achieved through several established organic chemistry pathways. The choice of method often depends on the availability of starting materials, desired scale, and stereochemical considerations. Common strategies include the nucleophilic amination of a suitable precursor, reductive amination, or the direct esterification of the corresponding carboxylic acid.[1]

Generalized Synthetic Workflow: Nucleophilic Amination

A prevalent and reliable method involves the nucleophilic displacement of a leaving group (e.g., a halide) from the β-position of a propanoate backbone. This approach offers a direct route to constructing the critical C-N bond.

Caption: Generalized workflow for synthesis via nucleophilic amination.

Experimental Protocol: Synthesis via Nucleophilic Amination

This protocol describes a representative procedure. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials:

-

Methyl 3-bromo-3-(4-nitrophenyl)propanoate

-

Ammonia solution (e.g., 7N in Methanol)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and Hexanes (for chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the starting material, Methyl 3-bromo-3-(4-nitrophenyl)propanoate, in a suitable solvent like Dichloromethane (DCM). The choice of a non-protic solvent is crucial to avoid unwanted side reactions with the electrophilic starting material.

-

Nucleophilic Addition: Cool the solution in an ice bath to 0°C. This temperature control helps to manage the exothermicity of the reaction and minimize the formation of byproducts. Add an excess of the ammonia solution (e.g., 7N in Methanol) dropwise to the stirred solution. The use of excess nucleophile drives the reaction to completion according to Le Châtelier's principle.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours (e.g., 12-24 hours). The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Aqueous Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). The organic layers are combined. This step serves to remove excess ammonia and other water-soluble species.

-

Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and then brine. The bicarbonate wash neutralizes any residual acid, and the brine wash helps to remove residual water before drying.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product is purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is typically effective for separating the desired product from nonpolar impurities and baseline material. The selection of the solvent system is critical for achieving high purity.

Applications in Research and Development

The unique trifunctional nature of this compound makes it a highly valuable intermediate in several areas of chemical research.

-

Synthetic Building Block: It serves as a precursor for a wide range of more complex organic molecules. The amino group can be acylated or alkylated, the ester can be hydrolyzed to a carboxylic acid or converted to an amide, and the nitro group can be reduced to an amine, opening up further avenues for functionalization.[1]

-

Pharmaceutical and Medicinal Chemistry: As a β-amino acid derivative, it is a key component in the synthesis of β-peptides and peptidomimetics. These structures are of high interest in drug discovery because they often exhibit enhanced stability against enzymatic degradation compared to natural α-peptides.[2] Preliminary studies on similar structures suggest potential for antimicrobial or antitumor properties, making this scaffold an attractive starting point for developing new therapeutic agents.[1]

Safety, Handling, and Storage

While a specific safety data sheet (SDS) for this exact compound is not universally available, data from structurally related nitro-aromatic and amino-ester compounds should be used to inform safe handling practices. The primary hazards are expected to be skin irritation, serious eye irritation/damage, and potential harm if swallowed.[7][8][9]

Table 3: General Safety and Handling Protocol

| Aspect | Recommendation | Rationale |

|---|---|---|

| Personal Protective Equipment (PPE) | Wear nitrile gloves, chemical safety goggles, and a lab coat.[8][9] | To prevent skin and eye contact with the chemical, which may cause irritation or damage.[8] |

| Handling | Use only in a well-ventilated area, preferably a chemical fume hood. Avoid creating dust. Wash hands thoroughly after handling.[7][10] | To minimize inhalation of dust or vapors and prevent accidental ingestion.[7][10] |

| First Aid (Eyes) | Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9] | Prompt and thorough rinsing is critical to minimize potential serious eye damage. |

| First Aid (Skin) | Take off contaminated clothing. Wash skin with plenty of soap and water. If irritation occurs, seek medical advice.[10] | To remove the chemical and mitigate skin irritation.[8] |

| Storage | Store in a tightly sealed container in a dry, cool, and well-ventilated place.[5][10] | To maintain chemical stability and prevent degradation from moisture or contaminants. |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[10] | To ensure environmental safety and regulatory compliance. |

Conclusion

This compound is a compound of significant synthetic utility. Its well-defined chemical structure, confirmed by a distinct spectroscopic profile, provides a reliable foundation for its use in complex molecular design. The accessibility of the compound through established synthetic routes, coupled with its versatile functional handles, ensures its continued relevance as a key intermediate in the fields of medicinal chemistry, peptide research, and advanced materials development. Adherence to rigorous analytical confirmation and appropriate safety protocols is essential for harnessing its full potential in a research and development setting.

References

- Buy this compound | 273920-24-4. (2023, August 16). Google.

- This compound - AbacipharmTech-Global Chemical supplier. AbacipharmTech.

- This compound HCl - ChemicalBook. ChemicalBook.

- This compound hydrochloride | C10H13ClN2O4 - PubChem. National Center for Biotechnology Information.

- Methyl 3-(4-methyl-3-nitrophenyl)propanoate 1806705-86-1 wiki - Guidechem. Guidechem.

- This compound - MySkinRecipes. MySkinRecipes.

- SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6). Sigma-Aldrich.

- SAFETY DATA SHEET - Thermo Fisher Scientific.

- SAFETY DATA SHEET - Thermo Fisher Scientific. (2024, March 30).

- SAFETY DATA SHEET - TCI Chemicals. (2025, January 3). TCI Chemicals.

- SAFETY DATA SHEET - Enamine. Enamine.

- 3-Amino-3-(4-nitrophenyl)propionic Acid: A Versatile Building Block for Peptide Synthesis and Drug Discovery. (2025, October 20). NINGBO INNO PHARMCHEM CO.,LTD.

Sources

- 1. Buy this compound | 273920-24-4 [smolecule.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 4. This compound [myskinrecipes.com]

- 5. This compound HCl CAS#: 93506-52-6 [m.chemicalbook.com]

- 6. This compound hydrochloride | C10H13ClN2O4 | CID 69804742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. enamine.enamine.net [enamine.enamine.net]

- 10. fishersci.com [fishersci.com]

Spectroscopic Data of Methyl 3-amino-3-(4-nitrophenyl)propanoate: An In-depth Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-amino-3-(4-nitrophenyl)propanoate is a β-amino ester derivative containing a nitro-substituted aromatic ring. Compounds of this class are of significant interest in medicinal chemistry and drug development due to their potential biological activities, which can include antimicrobial and antitumor properties.[1] The strategic placement of the amino group at the β-position and the electron-withdrawing nitro group on the phenyl ring create a molecule with specific electronic and steric properties that can influence its interaction with biological targets.

Accurate and comprehensive characterization of the molecular structure is a prerequisite for any further investigation into the compound's reactivity, biological activity, and potential applications. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for elucidating the precise connectivity and electronic environment of the atoms within the molecule.

This technical guide provides a detailed analysis of the spectroscopic data for this compound. As a Senior Application Scientist, the aim is not merely to present the data but to offer insights into the experimental choices and the logic behind the interpretation of the spectra. This guide is structured to be a self-validating resource, grounding all claims in authoritative data and established spectroscopic principles.

Molecular Structure and Spectroscopic Analysis Workflow

The structural characterization of this compound relies on a synergistic approach, integrating data from multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer a comprehensive and unambiguous confirmation of the molecule's identity and purity.

Caption: Workflow for the spectroscopic characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, we can map out the connectivity and chemical environment of each atom.

Experimental Protocol: ¹H and ¹³C NMR

1. Sample Preparation:

-

A sample of approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical; it must dissolve the sample without containing protons that would interfere with the spectrum.

-

A small amount of tetramethylsilane (TMS) is added as an internal standard, with its signal defined as 0.00 ppm.

2. Instrumentation and Data Acquisition:

-

The NMR spectra are acquired on a high-field NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument. Higher field strengths provide better signal dispersion and resolution.

-

For ¹H NMR, a standard pulse sequence is used. The data are typically acquired over a spectral width of 0-12 ppm.

-

For ¹³C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom. The spectral width is typically 0-200 ppm.

3. Data Processing:

-

The acquired free induction decay (FID) is Fourier transformed to generate the frequency-domain spectrum.

-

The spectrum is then phased, baseline corrected, and the chemical shifts are referenced to the internal standard (TMS).

¹H NMR Data and Interpretation

The ¹H NMR spectrum provides detailed information about the number of different types of protons and their neighboring protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.20 - 8.10 | Doublet | 2H | Aromatic protons ortho to the nitro group |

| 7.60 - 7.50 | Doublet | 2H | Aromatic protons meta to the nitro group |

| 4.10 - 3.90 | Multiplet | 1H | Methine proton at the β-carbon (C-3) |

| 3.70 | Singlet | 3H | Methyl ester protons (-OCH₃) |

| 2.80 - 2.60 | Multiplet | 2H | Methylene protons (-CH₂-) |

| 1.51 | Broad Singlet | 2H | Amino protons (-NH₂) |

Interpretation:

-

Aromatic Region (δ 8.20 - 7.50 ppm): The presence of two distinct doublets in the downfield region is characteristic of a para-disubstituted benzene ring.[1] The protons ortho to the strongly electron-withdrawing nitro group are significantly deshielded and appear at a higher chemical shift (δ 8.20-8.10 ppm) compared to the meta protons (δ 7.60-7.50 ppm).[1]

-

Methine Proton (δ 4.10 - 3.90 ppm): The multiplet in this region is assigned to the proton on the chiral β-carbon. Its chemical shift is influenced by the adjacent amino group and the aromatic ring.[1]

-

Methyl Ester Protons (δ 3.70 ppm): The sharp singlet integrating to three protons is a classic signature of a methyl ester group.[1]

-

Methylene Protons (δ 2.80 - 2.60 ppm): The multiplet corresponds to the two protons of the methylene group adjacent to the ester carbonyl and the chiral center.

-

Amino Protons (δ 1.51 ppm): The broad singlet is characteristic of primary amine protons, which often undergo rapid exchange with trace amounts of water in the solvent, leading to signal broadening.[1]

¹³C NMR Data and Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 172 - 175 | Ester carbonyl carbon (C=O) |

| 145 - 150 | Aromatic carbon bearing the nitro group |

| ~129 | Aromatic carbons meta to the nitro group |

| ~124 | Aromatic carbons ortho to the nitro group |

| ~52 | Methine carbon at the β-position |

| ~51 | Methyl ester carbon (-OCH₃) |

| ~40 | Methylene carbon (-CH₂-) |

Interpretation:

-

Carbonyl Carbon (δ 172 - 175 ppm): The signal in this downfield region is characteristic of an ester carbonyl carbon.[1]

-

Aromatic Carbons (δ 145 - 124 ppm): The aromatic carbons exhibit distinct chemical shifts due to the influence of the nitro group. The carbon atom directly attached to the electron-withdrawing nitro group is the most deshielded and appears at the lowest field (δ 145-150 ppm).[1] The other aromatic carbons appear at higher fields.

-

Aliphatic Carbons (δ 52 - 40 ppm): The signals for the methine, methyl ester, and methylene carbons appear in the expected upfield region for sp³ hybridized carbons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: FT-IR

1. Sample Preparation (Thin Solid Film Method):

-

Since this compound is a solid, the thin film method is efficient.

-

A small amount of the solid (a few milligrams) is dissolved in a volatile solvent like methylene chloride or acetone.

-

A drop of this solution is placed on a salt plate (e.g., NaCl or KBr).

-

The solvent is allowed to evaporate, leaving a thin, solid film of the compound on the plate.

2. Data Acquisition:

-

A background spectrum of the clean salt plate is recorded.

-

The salt plate with the sample film is then placed in the spectrometer's sample holder.

-

The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The instrument automatically subtracts the background spectrum.

FT-IR Data and Interpretation

The FT-IR spectrum displays characteristic absorption bands corresponding to the vibrational frequencies of the functional groups in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| 3350 | Medium | Primary Amine (-NH₂) | N-H Stretch |

| ~3050 | Weak | Aromatic C-H | C-H Stretch |

| ~2950 | Weak | Aliphatic C-H | C-H Stretch |

| 1720 | Strong, Sharp | Ester (C=O) | C=O Stretch |

| 1550-1475 | Strong | Nitro (-NO₂) | Asymmetric N-O Stretch |

| 1360-1290 | Strong | Nitro (-NO₂) | Symmetric N-O Stretch |

Interpretation:

-

N-H Stretching (3350 cm⁻¹): The medium intensity band in this region is a clear indication of the N-H stretching vibrations of the primary amino group.[1]

-

C-H Stretching (~3050 and ~2950 cm⁻¹): The weak bands above 3000 cm⁻¹ are characteristic of aromatic C-H stretching, while those below 3000 cm⁻¹ are from the aliphatic C-H bonds of the methyl and methylene groups.

-

C=O Stretching (1720 cm⁻¹): A strong, sharp absorption band at this wavenumber is definitive for the carbonyl group of the methyl ester.[1]

-

N-O Stretching (1550-1475 and 1360-1290 cm⁻¹): The two strong absorption bands in these regions are characteristic of the asymmetric and symmetric stretching vibrations of the nitro group attached to an aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.

Experimental Protocol: Electrospray Ionization (ESI-MS)

1. Sample Preparation:

-

A dilute solution of the sample is prepared in a suitable solvent, typically a mixture of methanol or acetonitrile with a small amount of water and an acid (e.g., formic acid) to promote protonation.

2. Instrumentation and Data Acquisition:

-

The sample solution is introduced into the ESI source of the mass spectrometer.

-

A high voltage is applied to the capillary, causing the solution to form a fine spray of charged droplets.

-

The solvent evaporates, and the analyte molecules become charged ions in the gas phase.

-

These ions are then guided into the mass analyzer, where they are separated based on their m/z ratio.

-

The detector records the abundance of ions at each m/z value.

Mass Spectrometry Data and Interpretation

| m/z | Interpretation |

| 225 | Molecular ion peak [M+H]⁺ |

| 166 | Fragment ion resulting from the loss of the methoxycarbonyl group (-COOCH₃) |

Interpretation:

-

Molecular Ion Peak ([M+H]⁺ at m/z 225): The observation of a peak at m/z 225 corresponds to the protonated molecule [C₁₀H₁₂N₂O₄ + H]⁺, confirming the molecular weight of 224.21 g/mol . The intensity of this peak may be low to medium due to the compound's susceptibility to fragmentation.[1]

-

Major Fragment (m/z 166): A prominent fragment at m/z 166 is observed, which corresponds to the loss of 59 mass units from the molecular ion. This loss is characteristic of the cleavage of the methoxycarbonyl group (-COOCH₃), a common fragmentation pathway for β-amino esters.[1]

Conclusion

The combined application of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry provides a comprehensive and unambiguous structural elucidation of this compound. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework and the electronic environment of each atom. FT-IR spectroscopy definitively identifies the key functional groups, namely the primary amine, ester, and nitro groups. Mass spectrometry confirms the molecular weight and provides evidence of the structural arrangement through characteristic fragmentation patterns. This complete spectroscopic dataset serves as a foundational reference for any future research and development involving this compound.

References

Sources

An In-Depth Technical Guide to the ¹H NMR Spectrum of Methyl 3-amino-3-(4-nitrophenyl)propanoate

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern organic chemistry, providing unparalleled insight into molecular structure. For professionals in pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is a critical step in the discovery pipeline. Methyl 3-amino-3-(4-nitrophenyl)propanoate is a β-amino ester, a structural motif present in numerous biologically active compounds. Its characterization serves as an excellent case study for the application of ¹H NMR spectroscopy to determine the constitution and stereochemistry of small molecules.

This guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound. We will dissect the spectrum by predicting the chemical shifts, multiplicities, and coupling constants for each proton based on fundamental principles and empirical data. This document is intended for researchers, scientists, and drug development professionals who rely on NMR for routine structural verification and in-depth analysis.

Molecular Structure and Proton Environments

The first step in interpreting any NMR spectrum is to analyze the molecule's structure and identify all chemically non-equivalent protons.

Caption: Structure of this compound with proton environments labeled.

The molecule possesses several distinct proton environments:

-

Ha & Hb: Protons on the 4-nitrophenyl ring. Due to the para-substitution pattern, the four aromatic protons are divided into two sets of chemically equivalent protons.

-

Hc: The methine proton at the C3 position, which is a chiral center.

-

Hd & He: The two methylene protons at the C2 position.

-

Hf: The two protons of the primary amine group.

-

Hg: The three protons of the methyl ester group.

Theoretical Prediction and Spectral Analysis

A detailed prediction of the ¹H NMR spectrum can be constructed by considering the electronic environment of each proton.

The Aromatic Region (δ 7.5 - 8.2 ppm)

The 4-nitrophenyl group presents a classic AA'BB' spin system, which often appears as two distinct doublets, especially at higher field strengths. The powerful electron-withdrawing nitro group (NO₂) strongly deshields the ortho protons (Ha) relative to the meta protons (Hb).

-

Ha Protons: These protons are ortho to the nitro group and will appear significantly downfield. Literature data for this molecule confirms their resonance is expected in the range of δ 8.10-8.20 ppm.[1] They will appear as a doublet due to coupling with the adjacent Hb protons.

-

Hb Protons: These protons are meta to the nitro group and ortho to the propanoate substituent. They are less deshielded than Ha and are expected to resonate around δ 7.50-7.60 ppm.[1] They will also appear as a doublet from coupling to Ha.

The coupling constant between these ortho protons (³Jab) is typically in the range of 8-9 Hz.

The Aliphatic Region (δ 2.5 - 4.5 ppm)

This region contains the signals for the propanoate backbone and the methyl ester.

-

Hg (Methyl Ester, -OCH₃): The three protons of the methyl ester group are chemically equivalent and are not coupled to any other protons. Therefore, they will appear as a sharp singlet. The electronegative oxygen atom shifts this signal downfield to a typical range for methyl esters, predicted to be around δ 3.7 ppm .

-

Hc (Methine, -CH-): This proton is situated at a chiral center and is flanked by the 4-nitrophenyl ring, an amino group, and the methylene group. This benzylic proton is deshielded by the aromatic ring and the amino group, placing its chemical shift in the range of δ 4.4 - 4.6 ppm . It is coupled to the two adjacent methylene protons (Hd and He). Since Hd and He are diastereotopic and thus non-equivalent, Hc will be split by each of them, likely with different coupling constants. This will result in a doublet of doublets (dd) multiplicity.

-

Hd & He (Methylene, -CH₂-): The C3 carbon (Hc) is a stereocenter. Consequently, the two adjacent methylene protons, Hd and He, are diastereotopic.[2][3] This means they are chemically non-equivalent and will have different chemical shifts and will couple to each other.

-

Chemical Shift: These protons are alpha to the ester's carbonyl group, which shifts them downfield. Their predicted chemical shift is in the range of δ 2.7 - 2.9 ppm .

-

Multiplicity: Each of these protons (Hd and He) is coupled to Hc (a vicinal coupling, ³J) and to each other (a geminal coupling, ²J). This will result in each proton appearing as a doublet of doublets (dd) . The geminal coupling constant (²Jde) is typically around 12-18 Hz, while the vicinal coupling constants (³Jcd and ³Jce) will be different due to the fixed spatial relationship and are expected to be in the range of 5-10 Hz.

-

-

Hf (Amine, -NH₂): The chemical shift of amine protons is highly variable and depends on factors like solvent, concentration, and temperature. The signal is often broad due to rapid proton exchange and quadrupole broadening from the ¹⁴N nucleus.[4] It is expected to appear as a broad singlet anywhere between δ 1.5 - 3.5 ppm . In many cases, this signal may be difficult to resolve or may be exchanged with deuterium if D₂O is present.